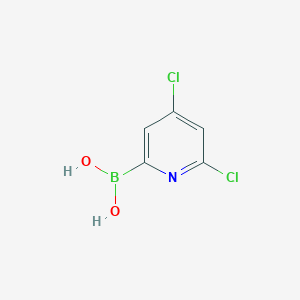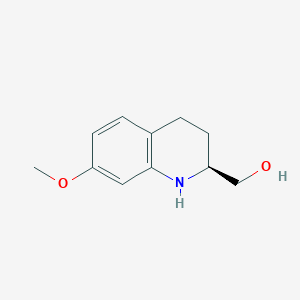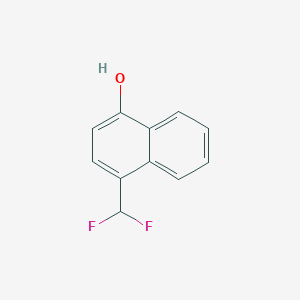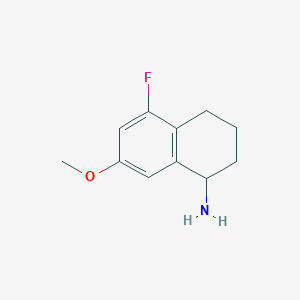
3-Methylisoquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoquinoline-5-carboxylic acid: is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) . Another method involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylisoquinoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions on isoquinoline can yield pyridine-3,4-dicarboxylic acid (dipicolinic acid) and its corresponding anhydride when treated with alkaline potassium permanganate (KMnO₄) .
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO₄)
Reduction: Hydrogenation using palladium on carbon (Pd/C)
Substitution: Electrophilic substitution reactions using reagents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid
Reduction: 3-Methylisoquinoline
Substitution: Halogenated isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
3-Methylisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methylisoquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . For example, some isoquinoline compounds inhibit the activity of enzymes involved in DNA replication and repair, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structural isomer of isoquinoline with a benzene ring fused to a pyridine ring.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
4-Methylisoquinoline-5-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness: 3-Methylisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylic acid group at the 5-position make it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-methylisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-10-8(6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
RSPYPXURFSAZBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2C(=O)O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)

![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)






